Chromatographic Orthogonality: Hydrophobicity Difference from Parent API Vardenafil
Vardenafil Impurity 5 exhibits a predicted XlogP of 2.4, positioning it at the upper hydrophobic boundary relative to the parent drug Vardenafil (cLogP range 2.07–2.63) [1]. While numerically within the broader logP range of Vardenafil, its complete absence of the ionizable ethylpiperazine sulfonamide moiety eliminates pH-dependent retention shifts, making its reversed-phase retention uniquely predictable and orthogonal to late-eluting sulfonamide impurities [2].
| Evidence Dimension | Hydrophobicity (Predicted logP) |
|---|---|
| Target Compound Data | XlogP = 2.4 |
| Comparator Or Baseline | Vardenafil (parent API): cLogP 2.07–2.63; Vardenafil HCl trihydrate: LogP 3.64 |
| Quantified Difference | 0.33 log units lower than Vardenafil free base midpoint; 1.24 log units lower than HCl salt form |
| Conditions | In silico prediction (XlogP algorithm); experimental logP values vary by salt form |
Why This Matters
The distinct logP without ionizable sulfonamide ensures Impurity 5 does not co-elute with the parent API or sulfonamide-bearing impurities under standard USP monograph gradient conditions, a critical requirement for HPLC specificity validation in ANDA submissions.
- [1] Probes & Drugs Portal. Vardenafil – cLogP 2.07. View Source
- [2] Molbase. Vardenafil hydrochloride trihydrate (CAS 330808-88-3) – LogP 3.6361, PSA 148.97. View Source
